4-Iodo-2,6-dimethylpyridine
Overview
Description
4-Iodo-2,6-dimethylpyridine (4-I-2,6-DMP) is an organic compound that belongs to the class of pyridines. It is a colorless liquid with a pungent odor, and has been used in various scientific research applications. It has been used in the synthesis of pharmaceuticals, in the production of polymers, and in the study of biochemical and physiological effects.
Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of 4-Iodo-2,6-dimethylpyridine:
Chemotherapeutic Research
This compound has shown cytotoxic effects on cancer cells, indicating potential as a chemotherapeutic agent .
Chemical Synthesis
4-Iodo-2,6-dimethylpyridine: is a valuable building block in chemical synthesis, with applications in medicinal chemistry, materials science, and ligand design for catalysis .
Medicinal Chemistry
It serves as a precursor in the synthesis of various medicinal compounds .
Materials Science
The compound is used in the development of new materials with potential applications in various industries .
Ligand Design for Catalysis
It is involved in ligand design which is crucial for catalytic processes in chemical reactions .
Biological Activity Studies
Research has been conducted on the synthesis and structure of derivatives of this compound for biological activity assessment .
Mechanism of Action
Target of Action
It is known that iodopyridines, including 4-iodo-2,6-dimethylpyridine, are often used as intermediates in the synthesis of other organic compounds .
Mode of Action
The mode of action of 4-Iodo-2,6-dimethylpyridine is largely dependent on the specific reaction it is involved in. As an intermediate, it can participate in various types of reactions, including nucleophilic substitution and oxidation . The iodine atom in the 4-Iodo-2,6-dimethylpyridine molecule can be replaced by other groups in a substitution reaction, or it can be removed in an oxidation reaction .
Biochemical Pathways
The biochemical pathways affected by 4-Iodo-2,6-dimethylpyridine are determined by the final products of the reactions it participates in. For instance, in Suzuki-Miyaura coupling, a widely applied transition metal catalyzed carbon-carbon bond-forming reaction, 4-Iodo-2,6-dimethylpyridine can be used to form new carbon-carbon bonds, thus affecting the biochemical pathways of the resulting compounds .
Result of Action
The molecular and cellular effects of 4-Iodo-2,6-dimethylpyridine are largely determined by the specific reactions it participates in and the resulting compounds. As an intermediate in organic synthesis, it can contribute to the formation of a wide range of compounds with diverse biological activities .
Action Environment
The action, efficacy, and stability of 4-Iodo-2,6-dimethylpyridine can be influenced by various environmental factors, including temperature, pH, and the presence of other chemical species. For instance, the rate and outcome of the reactions it participates in can be affected by the solvent used, the temperature at which the reaction is carried out, and the presence of catalysts .
properties
IUPAC Name |
4-iodo-2,6-dimethylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8IN/c1-5-3-7(8)4-6(2)9-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTDZBSTWOXMNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00509149 | |
Record name | 4-Iodo-2,6-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00509149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
22282-67-3 | |
Record name | 4-Iodo-2,6-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00509149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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